Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate. It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier. Due to its activity, carbidopa is always administered concomitantly with [levodopa]. An individual formulation containing solely carbidopa was generated to treat nausea in patients where the combination therapy [levodopa]/carbidopa is not efficient reducing nausea. The first approved product by the FDA containing only carbidopa was developed by Amerigens Pharmaceuticals Ltd and approved on 2014. On the other hand, the combination treatment of carbidopa/levodopa was originally developed by Watson Labs but the historical information by the FDA brings back to the approval of this combination therapy developed by Mayne Pharma in 1992.
Carbidopa is an Aromatic Amino Acid Decarboxylation Inhibitor. The mechanism of action of carbidopa is as a DOPA Decarboxylase Inhibitor.
Carbidopa is a hydrazine derivative of dopa. Carbidopa is a peripheral dopa decarboxylase inhibitor that is used as an adjunct to levodopa administration to prevent peripheral biosynthesis of levodopa to dopamine, thereby reducing peripheral side effects. Carbidopa does not penetrate the blood brain barrier so that levodopa, after it reaches the brain, can be metabolized to dopamine by dopa decarboxylase where it exerts its effect on dopamine receptors.
An inhibitor of DOPA DECARBOXYLASE that prevents conversion of LEVODOPA to dopamine. It is used in PARKINSON DISEASE to reduce peripheral adverse effects of LEVODOPA. It has no anti-parkinson activity by itself.
Carbidopa
CAS No.: 38821-49-7
VCID: VC21337462
Molecular Formula: C10H16N2O5
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
Carbidopa is a pharmaceutical compound primarily used in combination with levodopa for the symptomatic treatment of Parkinson's disease and other conditions associated with parkinsonian symptoms. It acts as an inhibitor of aromatic amino acid decarboxylase (DDC), preventing the peripheral metabolism of levodopa, thereby increasing its availability to the brain where it is converted into dopamine . Mechanism of ActionCarbidopa inhibits the enzyme DDC, which is involved in the decarboxylation of levodopa to dopamine outside the brain. By preventing this peripheral conversion, more levodopa can cross the blood-brain barrier, where it is converted into dopamine, alleviating symptoms of Parkinson's disease . Carbidopa itself does not cross the blood-brain barrier, ensuring that the conversion of levodopa to dopamine occurs primarily in the brain . Clinical UsesCarbidopa is used in combination with levodopa for managing Parkinson's disease symptoms. It does not alter the disease's progression but improves motor symptoms. Other uses include dopamine-responsive dystonia and restless legs syndrome, though it may exacerbate the latter over time . Formulations
Research FindingsRecent studies have highlighted the efficacy of levodopa-carbidopa formulations in managing Parkinson's disease. For instance, LCIG has been shown to improve motor and non-motor symptoms, quality of life, and emotional well-being in patients with advanced Parkinson's disease . Side Effects and InteractionsCommon side effects of carbidopa-levodopa include nausea, movement problems, and more serious effects like depression and sudden sleepiness . Carbidopa helps mitigate some of the nausea associated with levodopa use . |
---|---|
CAS No. | 38821-49-7 |
Product Name | Carbidopa |
Molecular Formula | C10H16N2O5 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid;hydrate |
Standard InChI | InChI=1S/C10H14N2O4.H2O/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6;/h2-4,12-14H,5,11H2,1H3,(H,15,16);1H2/t10-;/m0./s1 |
Standard InChIKey | QTAOMKOIBXZKND-PPHPATTJSA-N |
Isomeric SMILES | C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN.O |
Boiling Point | Decomposes |
Melting Point | 203-208 °C |
Physical Description | Solid |
Synonyms | Carbidopa Carbidopa, (R)-Isomer Carbidopa, (S)-Isomer Lodosin Lodosyn Methyldopahydrazine MK 485 MK 486 MK-485 MK-486 MK485 MK486 |
PubChem Compound | 38101 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume